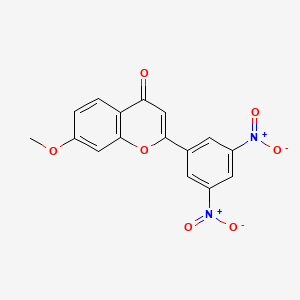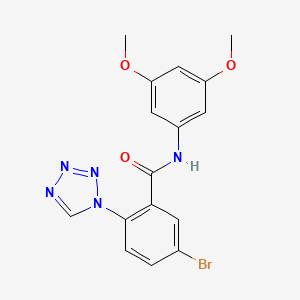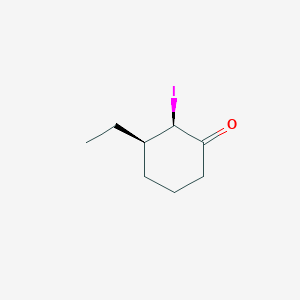
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one is a chiral organic compound with a cyclohexane ring substituted with an ethyl group at the third carbon and an iodine atom at the second carbon. The compound is notable for its stereochemistry, having two chiral centers, which makes it an interesting subject for stereochemical studies and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-3-ethyl-2-iodocyclohexan-1-one typically involves the iodination of a suitable cyclohexanone derivative. One common method is the halogenation of (2R,3R)-3-ethylcyclohexanone using iodine and a suitable oxidizing agent such as hydrogen peroxide or a peracid. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and stereoselectivity of the iodination process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactor systems can be employed to achieve efficient and sustainable synthesis by controlling reaction parameters precisely . This method is advantageous for scaling up the production while maintaining the desired stereochemistry.
Análisis De Reacciones Químicas
Types of Reactions
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines under suitable conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide in polar solvents such as water or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Substitution: Formation of (2R,3R)-3-ethyl-2-hydroxycyclohexan-1-one or (2R,3R)-3-ethyl-2-cyanocyclohexan-1-one.
Reduction: Formation of (2R,3R)-3-ethyl-2-iodocyclohexanol.
Oxidation: Formation of (2R,3R)-3-ethyl-2-iodocyclohexanoic acid.
Aplicaciones Científicas De Investigación
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and in stereochemical studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and fine chemicals
Mecanismo De Acción
The mechanism of action of (2R,3R)-3-ethyl-2-iodocyclohexan-1-one involves its interaction with specific molecular targets, depending on its application. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
(2R,3R)-3-ethyl-2-bromocyclohexan-1-one: Similar structure but with a bromine atom instead of iodine.
(2R,3R)-3-ethyl-2-chlorocyclohexan-1-one: Similar structure but with a chlorine atom instead of iodine.
(2R,3R)-3-ethyl-2-fluorocyclohexan-1-one: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one is unique due to the presence of the iodine atom, which imparts distinct reactivity and physicochemical properties compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine make it more reactive in substitution and reduction reactions, providing different pathways and products .
Propiedades
Número CAS |
921770-65-2 |
|---|---|
Fórmula molecular |
C8H13IO |
Peso molecular |
252.09 g/mol |
Nombre IUPAC |
(2R,3R)-3-ethyl-2-iodocyclohexan-1-one |
InChI |
InChI=1S/C8H13IO/c1-2-6-4-3-5-7(10)8(6)9/h6,8H,2-5H2,1H3/t6-,8-/m1/s1 |
Clave InChI |
JXARECJYIKQBDA-HTRCEHHLSA-N |
SMILES isomérico |
CC[C@@H]1CCCC(=O)[C@@H]1I |
SMILES canónico |
CCC1CCCC(=O)C1I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![(4S)-4-(3-Chloroprop-1-en-2-yl)-1-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B15171830.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
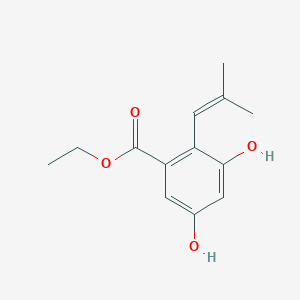

![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
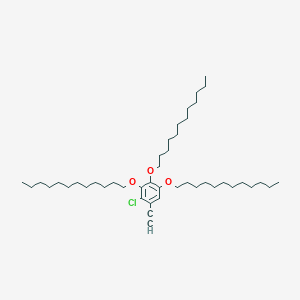
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
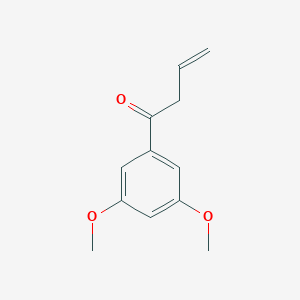
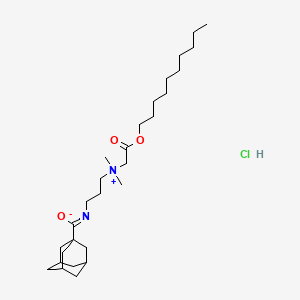
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
